![molecular formula C17H15N3O5S B8042173 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid](/img/structure/B8042173.png)
2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid is a complex organic compound that features a pyrazole ring substituted with a methyl and phenyl group, an amino group, and a sulfobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid typically involves multi-step organic reactions. One common route starts with the preparation of 5-methyl-2-phenylpyrazole, which can be synthesized through the cyclization of appropriate hydrazones with diketones under acidic conditions. The amino group is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with an amine source.
The final step involves the sulfonation of the benzoic acid derivative. This can be achieved by treating the amino-pyrazole intermediate with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The amino group on the pyrazole ring can participate in various substitution reactions, including nucleophilic aromatic substitution, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can produce a variety of amino-substituted derivatives.
科学研究应用
Chemistry
In chemistry, 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks through various chemical transformations.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design Its pyrazole moiety is known for its biological activity, and the sulfonic acid group enhances its solubility and bioavailability
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.
作用机制
The mechanism of action of 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfonic acid group can enhance binding affinity through ionic interactions. The exact pathways depend on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
- 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-benzoic acid
- 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-methylbenzoic acid
- 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-chlorobenzoic acid
Uniqueness
Compared to similar compounds, 2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid is unique due to the presence of the sulfonic acid group, which significantly enhances its solubility and reactivity. This makes it particularly useful in applications where high solubility and reactivity are required, such as in medicinal chemistry and industrial processes.
属性
IUPAC Name |
2-[(5-methyl-2-phenylpyrazol-3-yl)amino]-4-sulfobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-11-9-16(20(19-11)12-5-3-2-4-6-12)18-15-10-13(26(23,24)25)7-8-14(15)17(21)22/h2-10,18H,1H3,(H,21,22)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPABIKFRPWBJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[4-[[2-Cyanoethyl(methyl)amino]methyl]phenyl]methyl-methylamino]propanenitrile](/img/structure/B8042102.png)
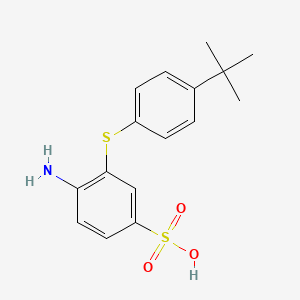
![[[Formyl(methyl)amino]-phenoxycarbonylamino] benzoate](/img/structure/B8042117.png)
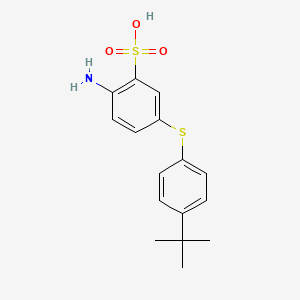
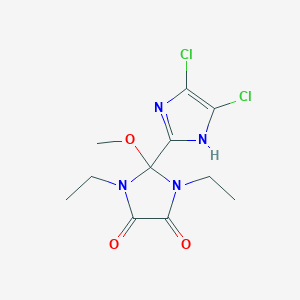
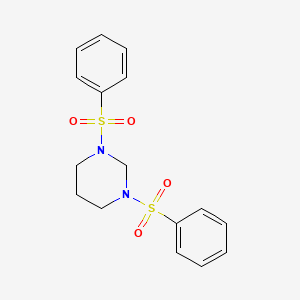
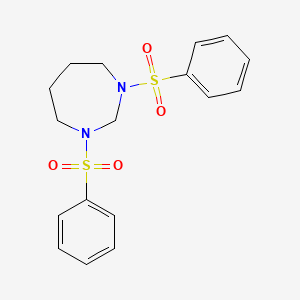
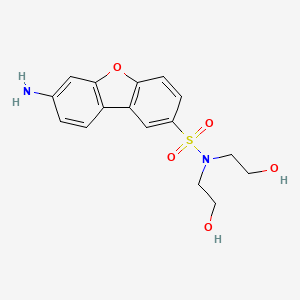
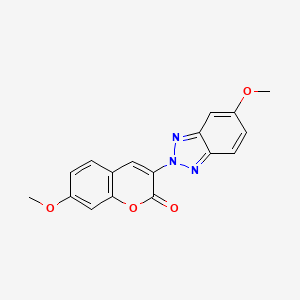
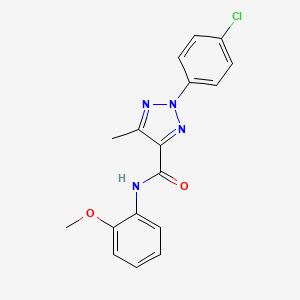
![N-[2-chloro-4-[(3-chloro-4-formamido-5-methylphenyl)methyl]-6-methylphenyl]formamide](/img/structure/B8042189.png)
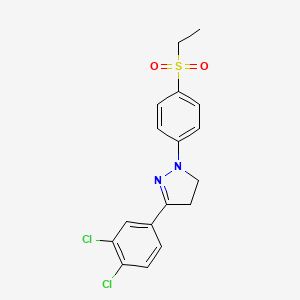
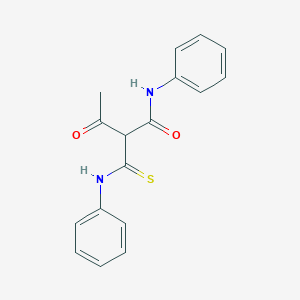
![2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile](/img/structure/B8042207.png)
